molecular formula C7H7BrN2O B8430625 2-Bromo-1-(5-methylpyrazin-2-yl)ethanone

2-Bromo-1-(5-methylpyrazin-2-yl)ethanone

Cat. No.: B8430625
M. Wt: 215.05 g/mol
InChI Key: QBIFCKZIRVJPAL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylpyrazin-2-yl)ethanone is a brominated ketone derivative featuring a pyrazine ring substituted with a methyl group at position 5 and a bromoacetyl group at position 2. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts electron-deficient characteristics, enhancing reactivity toward nucleophilic substitution. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the development of heterocyclic compounds for drug discovery, such as thiazoles and sulfonamides .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-(5-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-5-3-10-6(4-9-5)7(11)2-8/h3-4H,2H2,1H3

InChI Key

QBIFCKZIRVJPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Pyrazine-Based Bromoethanone Derivatives

2-Bromo-1-(pyrazin-2-yl)ethanone (CAS 132426-19-8)

  • Structure : Lacks the 5-methyl group on the pyrazine ring.
  • Molecular Weight : 201.02 g/mol vs. 215.05 g/mol for the 5-methyl analog.
  • However, the electron-withdrawing pyrazine core maintains high reactivity compared to phenyl analogs.
  • Applications : Used in research chemicals and as a precursor for thiazole synthesis .

5-(Bromoacetyl)-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole (CAS 423768-43-8)

  • Structure : Integrates a thiazole ring fused with pyrazine.
  • Applications : Explored in medicinal chemistry for its heterocyclic diversity .

Pyridine-Based Bromoethanone Derivatives

1-(5-Bromo-4-methylpyridin-2-yl)ethanone (CAS 1413285-68-3)

  • Structure: Pyridine ring with bromoethanone and methyl groups.
  • Electronic Effects: Pyridine’s single nitrogen atom is less electron-withdrawing than pyrazine, reducing the electrophilicity of the bromoethanone group.
  • Applications : Intermediate in synthesizing kinase inhibitors and agrochemicals .

2-Bromo-1-(5-nitrothiophen-2-yl)ethanone

  • Structure : Nitrothiophene ring instead of pyrazine.
  • Reactivity : The nitro group enhances electrophilicity, making it highly reactive in SRN1 mechanisms for chalcone synthesis .

Phenyl and Furan-Based Bromoethanones

2-Bromo-1-(4-methoxyphenyl)ethanone

  • Structure : Methoxy-substituted phenyl ring.
  • Physical Properties: Higher solubility in polar solvents due to the methoxy group.
  • Applications : Key intermediate in antidiabetic benzenesulfonamide derivatives .

2-Bromo-1-(furan-2-yl)ethanone

  • Structure: Furan ring with bromoethanone.
  • Reactivity: The oxygen atom in furan offers moderate electron-withdrawing effects, less pronounced than pyrazine or pyridine.
  • Applications: Used to synthesize oxime derivatives and quinolone hybrids .

Thiophene and Other Heterocyclic Derivatives

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6)

  • Structure : Chlorothiophene ring.
  • Properties : The sulfur atom increases molecular weight (227.52 g/mol) and enhances stability toward oxidation.
  • Applications : Building block for antiretroviral and antifungal agents .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Bromo-1-(5-methylpyrazin-2-yl)ethanone C₇H₇BrN₂O 215.05 Not reported Pharmaceutical intermediates
2-Bromo-1-(pyrazin-2-yl)ethanone C₆H₅BrN₂O 201.02 Not reported Thiazole synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 243.07 Synthesized* Antidiabetic agents
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S 250.07 Not reported Chalcone analogs

Table 2: Reactivity and Stability Comparison

Compound Type Electron-Withdrawing Effects Stability Nucleophilic Substitution Rate
Pyrazine derivatives High (two N atoms) Moderate (2-8°C storage) Fast
Pyridine derivatives Moderate (one N atom) High Moderate
Phenyl derivatives Low High (room temperature) Slow
Thiophene derivatives Moderate (S atom) High Moderate

Key Research Findings

Synthetic Utility: Pyrazine-based bromoethanones exhibit superior reactivity in Hantzsch thiazole synthesis compared to phenyl analogs due to their electron-deficient rings .

Biological Relevance : The 5-methyl group on pyrazine enhances lipophilicity, critical for blood-brain barrier penetration in CNS drug candidates .

Stability Challenges : Pyrazine derivatives require low-temperature storage (2-8°C), whereas phenyl analogs remain stable at ambient conditions .

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